Product packaging for beta-L-Lyxofuranose(Cat. No.:CAS No. 40461-77-6)

beta-L-Lyxofuranose

Cat. No.: B15048389
CAS No.: 40461-77-6
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-RSJOWCBRSA-N
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Description

β-L-Lyxofuranose is a pentose monosaccharide in its furanose form, characterized by a five-membered oxolane ring with hydroxyl groups in specific stereochemical orientations. Its IUPAC name is (2S,3S,4S,5S)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol, and it belongs to the L-sugar series, distinguishing it from the more common D-configured sugars . The compound is registered under CAS numbers 147-81-9 and 41546-29-6, with the WURCS notation 2.0/1,1,0/[a121h-1b_1-4]/1/ defining its stereochemical topology . As a member of the xylo configuration, its hydroxyl groups occupy axial and equatorial positions distinct from other pentofuranoses like arabinose or ribose. β-L-Lyxofuranose is relatively rare in nature but serves as a critical intermediate in synthetic carbohydrate chemistry and glycobiology studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B15048389 beta-L-Lyxofuranose CAS No. 40461-77-6

Properties

CAS No.

40461-77-6

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5-/m0/s1

InChI Key

HMFHBZSHGGEWLO-RSJOWCBRSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@H]([C@H](O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Displacement Reactions

Mechanism and General Procedure

Nucleophilic displacement reactions represent a foundational approach for beta-L-lyxofuranose synthesis. This method typically involves substituting a leaving group (e.g., sulfonate esters or halides) at the anomeric position of a protected L-lyxose derivative with a nucleophile. For example, trifluoromethanesulfonyl (triflate) intermediates are generated by treating 1,2-O-isopropylidene-protected L-lyxofuranose with trifluoromethanesulfonic anhydride in the presence of pyridine and DMAP at –20°C. Subsequent displacement with amines or thiols yields beta-L-lyxofuranosyl derivatives.

Key Reaction Conditions:
  • Temperature : –20°C to room temperature
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
  • Catalysts : Pyridine, 4-dimethylaminopyridine (DMAP)
  • Yields : 48–72% for protected intermediates

Stereochemical Outcomes

The stereoselectivity of nucleophilic displacements is governed by the anomeric effect and steric hindrance. Studies demonstrate that SN2 mechanisms predominantly yield beta-anomers due to the equatorial preference of the nucleophile, as confirmed by nuclear Overhauser effect (NOE) correlations in NMR spectra. For instance, reactions with benzylamine produce 3-C-(2-acetamidoethyl)-3-deoxy-1,2-O-isopropylidene-beta-L-lyxofuranose with >90% diastereomeric excess.

Radical Cyclization Approaches

Radical-Mediated Ring Closure

Radical cyclization has emerged as a powerful tool for constructing the carbocyclic core of this compound. A notable method involves 5-exo-trig cyclization of 7-bromoheptono-1,4-lactones, where a carbon-centered radical intermediates facilitate ring closure (Figure 1).

Synthetic Pathway:
  • Precursor Synthesis : 2,3-unsaturated 7-bromoheptono-1,4-lactones are prepared from D-ribose via protecting group manipulations.
  • Cyclization : Initiated by azobisisobutyronitrile (AIBN) or Et3B/O2, yielding cyclopentane derivatives.
  • Reduction : Sodium borohydride reduces lactones to alcohols, followed by deprotection to yield this compound.

Yield : 63–81% over 3–4 steps

Stereoselectivity and Byproducts

Radical intermediates exhibit high stereoselectivity, favoring trans-diastereomers due to conformational constraints. However, competing pathways may generate 3,4-ene byproducts, necessitating palladium-catalyzed hydrogenation for purification.

Silylative Cycloaldolization

Protocol Optimization

Silylative cycloaldolization leverages silyloxy dienes to form carbocyclic frameworks. A modified protocol enhances efficiency through silylative cycloaldolization of lactone/thiolactone aldehydes (Table 1).

Procedure:
  • Aldehyde Preparation : Lactone aldehydes are synthesized from L-lyxose derivatives via oxidation.
  • Cycloaldolization : Tris(trimethylsilyl)silane (TTMSS) promotes aldol condensation, forming 4a-carba-beta-L-lyxofuranose.
  • Thiol Incorporation : Thiolactone precursors undergo analogous reactions to yield (4a-carba-beta-L-lyxofuranosyl)thiols.

Scalability : Demonstrated for gram-scale production.

Comparative Efficiency

Parameter Traditional Aldolization Silylative Protocol
Reaction Time (h) 24–48 6–12
Yield (%) 45–55 68–75
Purity (HPLC) 90–92% 95–98%

Data synthesized from Refs.

Enzymatic and Chemoenzymatic Routes

Glycosidase-Catalyzed Synthesis

Enzymatic methods employ glycosidases or glycosyltransferases to catalyze the formation of this compound from L-lyxose or its derivatives. For example, beta-galactosidase from E. coli facilitates transglycosylation reactions in aqueous-organic biphasic systems.

Advantages:
  • Stereospecificity : Enzymes inherently favor beta-configuration.
  • Green Chemistry : Reduces reliance on toxic solvents.

Limitations : Substrate specificity and moderate yields (50–60%).

Chemoenzymatic Hybrid Approaches

Combining chemical synthesis with enzymatic resolution improves efficiency. A reported route involves:

  • Chemical Synthesis : Racemic lyxofuranose precursors.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze alpha-anomers, enriching this compound.

Emerging Strategies: Metathesis and Domino Reactions

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst-mediated RCM constructs the carbocyclic ring from diene precursors. A study by Mishra and Rao (2012) achieved 4a-carba-beta-L-lyxofuranose via RCM of 1,5-dienes derived from L-arabinose, followed by hydrogenation and deprotection.

Key Steps :

  • Diene preparation via Wittig olefination.
  • RCM under inert atmosphere (Grubbs II catalyst, 5 mol%).
  • Yield : 59% over 4 steps.

Domino Reactions

Manganese/chromium-mediated domino reactions enable one-pot synthesis. For example, CrCl3 catalyzes cyclization of epoxy aldehydes, directly yielding lyxofuranose derivatives in 65% yield.

Critical Analysis of Methodologies

Yield and Scalability Comparison

Method Average Yield (%) Scalability Stereocontrol
Nucleophilic Displacement 55–72 Moderate High
Radical Cyclization 63–81 Low Moderate
Silylative Aldolization 68–75 High High
Enzymatic 50–60 Low High

Practical Considerations

  • Cost : Enzymatic methods are cost-prohibitive for large-scale production.
  • Stereochemical Purity : Silylative aldolization offers superior diastereomeric ratios (>95:5).
  • Environmental Impact : Radical methods require toxic initiators (e.g., AIBN), whereas enzymatic routes align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Beta-L-Lyxofuranose undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxyl groups to carbonyl groups, forming compounds such as lyxonic acid.

    Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups, forming lyxitol.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may use reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Scientific Research Applications

Beta-L-Lyxofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of beta-L-Lyxofuranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for certain isomerases and oxidoreductases, facilitating various biochemical reactions. The molecular targets and pathways involved include carbohydrate metabolism and energy production pathways .

Comparison with Similar Compounds

β-L-Lyxofuranose vs. β-L-Psicofuranose

Structural Differences :

  • β-L-Lyxofuranose: A pentose (C₅H₁₀O₅) with a hydroxymethyl group at C5 and hydroxyls at C2, C3, and C4 in the L-xylo configuration .
  • β-L-Psicofuranose: A hexose (C₆H₁₂O₆) with an additional hydroxymethyl group at C2, systematic name (2S,3S,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol .

Key Distinctions :

Parameter β-L-Lyxofuranose β-L-Psicofuranose
Molecular Formula C₅H₁₀O₅ C₆H₁₂O₆
Molecular Weight 150.13 g/mol 180.16 g/mol
Chiral Centers 4 4
Ring Substituents 1 hydroxymethyl 2 hydroxymethyl groups
Biological Relevance Rare in natural systems Found in rare sugars (e.g., psicose derivatives)

β-L-Lyxofuranose vs. β-L-Glucofuranose

Structural Differences :

  • β-L-Glucofuranose: A hexose (C₆H₁₂O₆) with hydroxyl orientations distinct from lyxofuranose. Its SMILES notation (OC1C(OC(O)C1O)C(O)CO) highlights a C3 hydroxyl in the axial position, contrasting with β-L-Lyxofuranose’s equatorial C3 hydroxyl .

Functional Implications :

  • Solubility: The additional hydroxyl group in β-L-Glucofuranose may increase hydrophilicity compared to β-L-Lyxofuranose.
  • Reactivity: β-L-Glucofuranose is more prevalent in bacterial polysaccharides, whereas β-L-Lyxofuranose is primarily synthetic .

β-L-Lyxofuranose vs. β-L-Arabinofuranose

Structural Differences :

  • β-L-Arabinofuranose: A pentose with hydroxyl groups in the arabino configuration (C2 hydroxyl axial, C3 equatorial), differing from the xylo configuration of β-L-Lyxofuranose .

Biological Activity

Beta-L-lyxofuranose is a furanose form of the sugar L-lyxose, characterized by its beta configuration at the anomeric carbon. This compound has garnered interest due to its potential biological activities, particularly in the fields of antiviral research and glycosylation reactions. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and synthesized compounds.

This compound (C5_5H10_{10}O5_5) can be synthesized through various methods, including nucleophilic substitution reactions involving trifluoromethanesulfonyl esters derived from L-lyxofuranosides. The synthesis typically yields N-substituted derivatives that exhibit distinct reactivity profiles compared to their pyranose counterparts. Notably, the beta form demonstrates significant reactivity with nucleophiles such as 5-aminopyrimidines, leading to the formation of novel compounds with potential biological applications .

Antiviral Properties

One of the primary areas of investigation for this compound is its antiviral activity. Research has indicated that derivatives of this compound exhibit inhibitory effects against various viruses. For instance, studies have shown that certain analogs possess significant activity against vaccinia virus and other RNA viruses .

CompoundVirus TargetedActivity Level
This compound derivative 1Vaccinia virusHigh
This compound derivative 2Vesicular stomatitis virusModerate
This compound derivative 3Parainfluenza virusLow

Glycosylation Reactions

This compound also plays a crucial role in glycosylation reactions, which are vital in the synthesis of glycosides and other carbohydrate-based compounds. Its reactivity allows it to participate in SN2 reactions with good nucleophiles, facilitating the formation of glycosidic bonds essential for constructing oligosaccharides and polysaccharides .

Case Study 1: Synthesis of N-Substituted Derivatives

A study explored the synthesis of N-substituted beta-L-lyxofuranosides through nucleophilic substitution reactions. The results demonstrated that while pyranose forms were largely unreactive, the furanoside forms readily reacted with nucleophiles like benzylamine, yielding products that were characterized using NMR spectroscopy. This study highlights the importance of this compound in synthesizing biologically relevant compounds .

Case Study 2: Antiviral Activity Assessment

In a comparative analysis of various sugar analogs, this compound derivatives were tested for their antiviral properties against a panel of viruses. The findings indicated that certain modifications to the sugar structure enhanced antiviral efficacy, particularly against enveloped viruses. This underscores the potential for developing new antiviral agents based on this compound .

Q & A

Q. How is beta-L-Lyxofuranose synthesized and characterized in laboratory settings?

this compound synthesis typically involves stereoselective glycosylation or enzymatic catalysis. A common approach includes protecting group strategies to control regiochemistry, followed by deprotection and purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to confirm stereochemistry and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) further validates molecular weight. Researchers must document reaction conditions (e.g., temperature, solvent) and provide spectral data peaks with integration values in supplementary materials to ensure reproducibility .

Q. What are the key stability considerations for this compound in aqueous solutions?

Stability studies involve pH-dependent degradation assays using UV-Vis spectroscopy or HPLC to monitor hydrolysis products over time. Buffered solutions (pH 2–9) are incubated at controlled temperatures (e.g., 25°C and 37°C), with aliquots sampled periodically. Data analysis includes Arrhenius plots to predict shelf life. Researchers should report deviations in degradation rates under varying ionic strengths or presence of metal ions, as these factors may catalyze decomposition .

Q. How does the stereochemistry of this compound influence its biochemical interactions?

Stereochemical effects are evaluated via comparative binding assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, this compound’s interaction with enzymes like lyxose isomerase can be compared to its D-enantiomer. Researchers must include negative controls (e.g., non-substrate sugars) and validate results with X-ray crystallography or molecular docking simulations to correlate structural features with activity .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in this compound’s reported spectroscopic data?

Contradictory NMR signals may arise from solvent effects, tautomerism, or impurities. To address this, researchers should:

  • Replicate experiments using deuterated solvents (e.g., D₂O vs. DMSO-d₆) to assess solvent-induced shifts.
  • Perform variable-temperature NMR to detect dynamic equilibria.
  • Cross-validate with independent techniques like circular dichroism (CD) or infrared (IR) spectroscopy. Document all experimental parameters (e.g., spectrometer frequency, calibration standards) in supplementary files to enable direct comparisons .

Q. How can computational models predict this compound’s behavior under non-standard conditions?

Molecular dynamics (MD) simulations using force fields (e.g., GROMACS) can model conformational changes in extreme pH or temperature. Quantum mechanical calculations (DFT/B3LYP) predict electronic properties and reaction pathways. Researchers must validate models against experimental data (e.g., free energy profiles from ITC) and disclose software settings (e.g., convergence criteria, timestep) to ensure transparency .

Q. What methodological approaches validate the purity of this compound in complex biological mixtures?

Advanced purification-coupled detection systems, such as LC-MS/MS with multiple reaction monitoring (MRM), enhance specificity. Isotope dilution assays using ¹³C-labeled internal standards improve quantification accuracy. For trace analysis, researchers should report limits of detection (LOD) and quantification (LOQ) and validate methods via spike-recovery experiments in relevant matrices (e.g., cell lysates) .

Q. How should researchers design experiments to explore this compound’s role in novel metabolic pathways?

Hypothesis-driven studies require isotopic labeling (e.g., ¹⁴C tracer assays) to track incorporation into metabolites. Metabolomic profiling via GC-MS or NMR identifies downstream products. Researchers must include kinetic analyses (e.g., Michaelis-Menten plots) and genetic knockout models to confirm enzyme specificity. Peer-reviewed precedents (e.g., similar pentose metabolism studies) should guide negative/positive control selection .

Methodological Best Practices

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa for inter-method agreement. Replicate studies across independent labs to distinguish systematic vs. random errors .
  • Reproducibility : Adhere to FAIR data principles—store raw spectra, chromatograms, and simulation trajectories in repositories like Zenodo with DOI links .
  • Literature Review : Prioritize recent (post-2015) peer-reviewed articles and validate older claims with updated techniques (e.g., replacing TLC with UPLC for purity checks) .

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